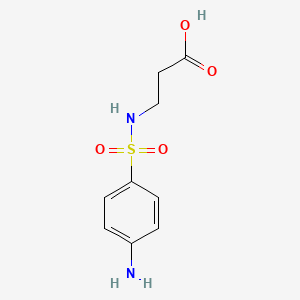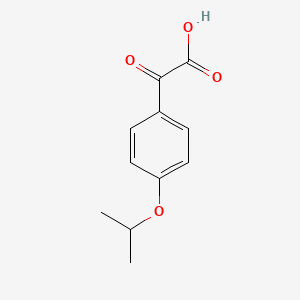
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is an organic compound with the molecular formula C8H18O2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a propan-2-yloxy group attached to a 2,2-dimethylpropan-1-ol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
The reaction proceeds through an etherification process, where the hydroxyl group of 2,2-dimethylpropan-1-ol reacts with the isopropyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halides or amines
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1,3-propanediol
- 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol stands out due to its specific structural features, such as the presence of both a propan-2-yloxy group and a 2,2-dimethylpropan-1-ol backbone. This unique combination imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to industrial production.
Propiedades
Fórmula molecular |
C8H18O2 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-propan-2-yloxypropan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)10-6-8(3,4)5-9/h7,9H,5-6H2,1-4H3 |
Clave InChI |
HPAHMHPNTXBINA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















